molecular formula C4H5NO3 B12272723 (3S)-2-oxoazetidine-3-carboxylic acid

(3S)-2-oxoazetidine-3-carboxylic acid

Cat. No.: B12272723
M. Wt: 115.09 g/mol
InChI Key: TUKBZULTJRRCPE-REOHCLBHSA-N
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Description

(3S)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids using reagents like triphosgene or phosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(3S)-2-oxoazetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for designing novel therapeutic agents.

    Industry: It finds applications in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to fit into active sites of enzymes, thereby altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but lacking the ketone functionality.

    2-oxoazetidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the ring.

Uniqueness

(3S)-2-oxoazetidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

(3S)-2-oxoazetidine-3-carboxylic acid

InChI

InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1

InChI Key

TUKBZULTJRRCPE-REOHCLBHSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1)C(=O)O

Canonical SMILES

C1C(C(=O)N1)C(=O)O

Origin of Product

United States

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